REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[C:9]1([C:15]#[CH:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O1CCCC1.Cl>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(N(CC)CC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]#[C:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1 |^1:27,46|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)I
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
copper(I) iodide
|
Quantity
|
98 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
0.34 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
by being stirred under reduced pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 mL three-necked flask were placed
|
Type
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ADDITION
|
Details
|
were added to the flask
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed
|
Type
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STIRRING
|
Details
|
the mixture was stirred under nitrogen stream at room temperature for 20 hours
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
an aqueous layer and an organic layer were separated in the mixture
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Type
|
EXTRACTION
|
Details
|
Then, an organic substance was extracted with ethyl acetate from the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
The obtained extract
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous sodium chloride solution together with the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
CUSTOM
|
Details
|
The obtained solid was recrystallized with hexane
|
Type
|
CUSTOM
|
Details
|
so that, 7.41 g of target light-brown powder was obtained with a yield of 55%
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C#CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |